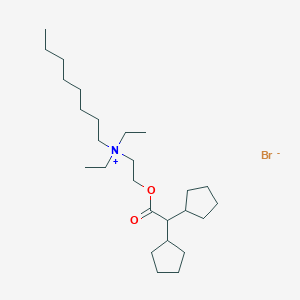
Penoctonium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penoctonium bromide is a quaternary ammonium compound that belongs to the class of anticholinergic drugs. It is a synthetic compound that has been widely used in scientific research for its ability to block the activity of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Mécanisme D'action
Penoctonium bromide blocks the activity of acetylcholine by binding to the muscarinic acetylcholine receptors, which are located on the surface of cells in various tissues throughout the body. By blocking the activity of these receptors, penoctonium bromide inhibits the actions of acetylcholine, which can lead to a range of physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of penoctonium bromide depend on the specific tissues and organs that are affected by the drug. In general, penoctonium bromide can cause relaxation of smooth muscle, decreased glandular secretion, and reduced heart rate. It can also cause dilation of blood vessels, which can lead to a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using penoctonium bromide in lab experiments is its ability to selectively block the activity of muscarinic acetylcholine receptors. This allows researchers to investigate the specific effects of acetylcholine on different tissues and organs without interference from other neurotransmitters. However, one limitation of using penoctonium bromide is that it can have non-specific effects on other types of receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on penoctonium bromide. One area of interest is the development of more selective muscarinic receptor antagonists that can be used to investigate the specific effects of different subtypes of muscarinic receptors. Another area of interest is the investigation of the potential therapeutic uses of penoctonium bromide in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and irritable bowel syndrome.
Conclusion:
In conclusion, penoctonium bromide is a synthetic compound that has been widely used in scientific research for its ability to block the activity of acetylcholine. It can be synthesized using standard laboratory techniques and has been used to investigate the role of acetylcholine in various physiological processes. While penoctonium bromide has advantages and limitations for lab experiments, it remains an important tool for investigating the complex interactions between neurotransmitters and physiological systems. Further research on penoctonium bromide and related compounds is needed to fully understand its potential therapeutic uses and to develop more selective muscarinic receptor antagonists.
Méthodes De Synthèse
Penoctonium bromide can be synthesized through a reaction between 1-methylpiperazine and 1-bromo-2-chloroethane. The reaction takes place in the presence of a base such as sodium hydroxide, and the resulting compound is purified through recrystallization. The synthesis of penoctonium bromide is relatively straightforward and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
Penoctonium bromide has been widely used in scientific research for its ability to block the activity of acetylcholine. It has been used to study the role of acetylcholine in various physiological processes, including muscle contraction, nerve transmission, and glandular secretion. Penoctonium bromide has also been used to investigate the effects of acetylcholine on the cardiovascular system, respiratory system, and gastrointestinal tract.
Propriétés
Numéro CAS |
17088-72-1 |
|---|---|
Nom du produit |
Penoctonium Bromide |
Formule moléculaire |
C26H50BrNO2 |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium;bromide |
InChI |
InChI=1S/C26H50NO2.BrH/c1-4-7-8-9-10-15-20-27(5-2,6-3)21-22-29-26(28)25(23-16-11-12-17-23)24-18-13-14-19-24;/h23-25H,4-22H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
DWUPDLOTOYWYQT-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
SMILES canonique |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Autres numéros CAS |
17088-72-1 |
Synonymes |
dicyclopentylacetoxy-beta-diethylaminoethyloctyl ammonium bromide penoctonium Ug 767 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



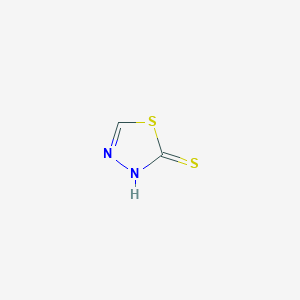
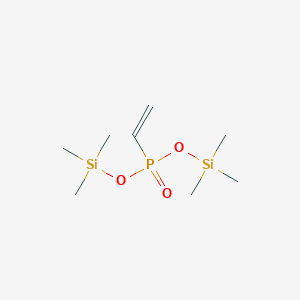
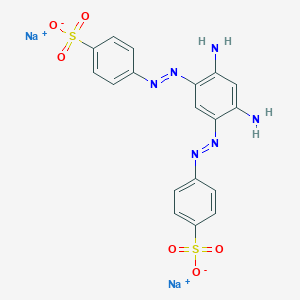
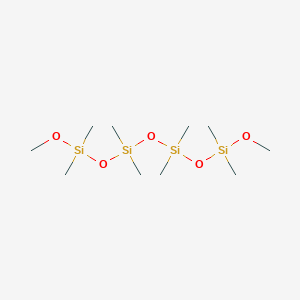
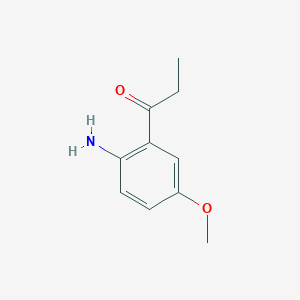
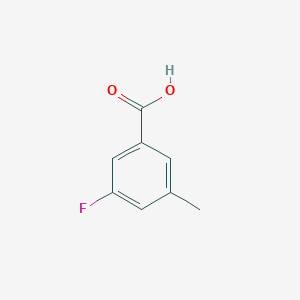
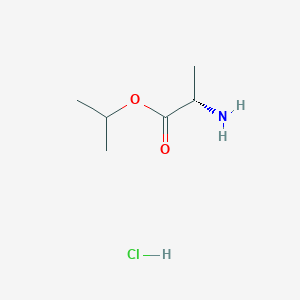
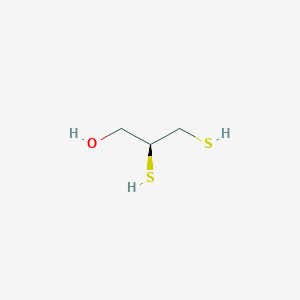
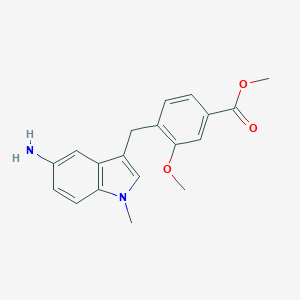
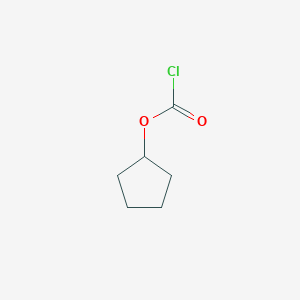
![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)
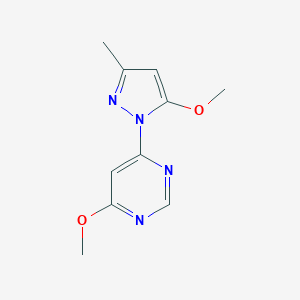
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
